beta-Glucogallin
Overview
Description
Beta-Glucogallin: is a naturally occurring polyphenolic compound formed from gallic acid and beta-D-glucose. It is primarily found in plants such as oak species, including the North American white oak and European red oak, as well as in fruits like amla (Phyllanthus emblica) and strawberries . This compound is a significant precursor in the biosynthesis of hydrolyzable tannins, particularly ellagitannins and gallotannins .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Glucogallin is synthesized through the esterification of gallic acid with beta-D-glucose. This reaction is catalyzed by the enzyme gallate 1-beta-glucosyltransferase (UDP-glucose: gallate glucosyltransferase), which uses UDP-glucose and gallic acid as substrates to yield this compound and UDP as products . The reaction typically occurs in plant tissues, particularly in oak leaves and fruits like amla .
Industrial Production Methods: : Industrial production of this compound involves the extraction of gallic acid and beta-D-glucose from natural sources, followed by enzymatic synthesis using gallate 1-beta-glucosyltransferase. The process may include purification steps to isolate this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions: : Beta-Glucogallin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in the biosynthesis of ellagitannins and gallotannins through further esterification reactions .
Common Reagents and Conditions: : The enzymatic synthesis of this compound involves UDP-glucose and gallic acid as primary reagents. The reaction conditions typically include a suitable buffer system to maintain the enzyme’s activity and stability .
Major Products: : The major products formed from the reactions involving this compound include ellagitannins and gallotannins, which are complex polyphenolic compounds with significant antioxidant properties .
Scientific Research Applications
Chemistry: : Beta-Glucogallin is used as a precursor in the synthesis of hydrolyzable tannins, which are studied for their antioxidant and antimicrobial properties .
Biology: : In biological research, this compound is investigated for its role in plant defense mechanisms and its potential health benefits, including anti-inflammatory and anti-cancer properties .
Medicine: : this compound has shown promise as an aldose reductase inhibitor, which is significant in the treatment of diabetic complications such as cataracts and retinopathy . It also exhibits potential therapeutic effects against sepsis by attenuating lipopolysaccharide-induced signaling in macrophages .
Industry: : In the food and pharmaceutical industries, this compound is utilized for its antioxidant properties and as a natural preservative .
Mechanism of Action
Beta-Glucogallin exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress . It inhibits aldose reductase, an enzyme implicated in diabetic complications, by binding to its active site and preventing the accumulation of sorbitol . Additionally, this compound modulates inflammatory pathways by inhibiting the nuclear translocation of NF-kappaB and reducing the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds: : Beta-Glucogallin is similar to other polyphenolic compounds such as ellagic acid, gallotannins, and other hydrolyzable tannins . These compounds share common biosynthetic pathways and exhibit similar antioxidant and health-promoting properties .
Uniqueness: : What sets this compound apart is its role as a key precursor in the biosynthesis of ellagitannins and gallotannins. Its specific enzymatic synthesis pathway and its potent aldose reductase inhibitory activity make it unique among polyphenolic compounds .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRUDXLQBVIKP-HQHREHCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928396 | |
Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13405-60-2 | |
Record name | 1-O-Galloyl-β-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13405-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Glucogallin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013405602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-O-Galloyl beta-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-GLUCOGALLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X7JGS9BFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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